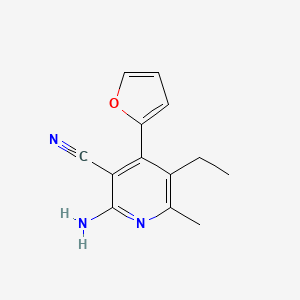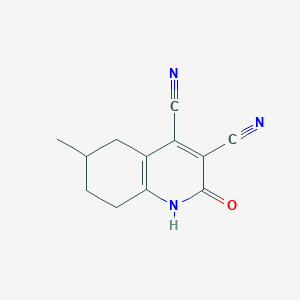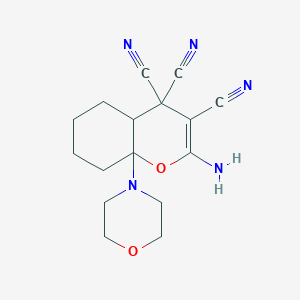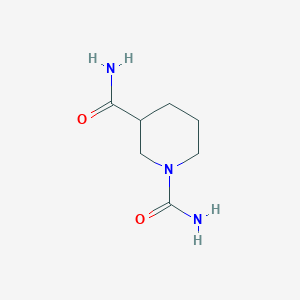![molecular formula C24H26ClN3O2 B14944247 1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14944247.png)
1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione core, a piperazine ring, and a chlorobenzyl group
Méthodes De Préparation
The synthesis of 1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione can be achieved through a series of chemical reactions involving readily available starting materials. One common synthetic route involves the use of a post-Ugi cascade reaction, which is known for its efficiency and versatility in constructing complex molecular architectures . The reaction conditions typically involve mild temperatures and simple operational procedures, making it suitable for large-scale industrial production.
Analyse Des Réactions Chimiques
1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
This compound has shown promise in several scientific research applications, particularly in the fields of medicinal chemistry and drug discovery. It has been evaluated for its potential anticancer properties, with studies demonstrating significant growth inhibition of human pancreatic cancer cell lines . Additionally, its unique structure makes it a valuable scaffold for the development of new therapeutic agents targeting various diseases. The compound’s ability to interact with specific molecular targets and pathways further enhances its potential as a versatile research tool.
Mécanisme D'action
The mechanism of action of 1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, leading to the modulation of various biological pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione stands out due to its unique combination of functional groups and structural features. Similar compounds include other piperazine derivatives and pyrrolidine-2,5-dione analogs, which may share some chemical properties but differ in their specific biological activities and applications. The presence of the chlorobenzyl group and the phenylprop-2-en-1-yl moiety in this compound contributes to its distinct reactivity and potential therapeutic benefits .
Propriétés
Formule moléculaire |
C24H26ClN3O2 |
|---|---|
Poids moléculaire |
423.9 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H26ClN3O2/c25-21-10-8-20(9-11-21)18-28-23(29)17-22(24(28)30)27-15-13-26(14-16-27)12-4-7-19-5-2-1-3-6-19/h1-11,22H,12-18H2/b7-4+ |
Clé InChI |
VKSBAZAEWUHMLS-QPJJXVBHSA-N |
SMILES isomérique |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)Cl |
SMILES canonique |
C1CN(CCN1CC=CC2=CC=CC=C2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(4-chlorophenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate](/img/structure/B14944169.png)
![2-{[5-(1-Adamantyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N~1~-(3,4-dimethoxyphenyl)acetamide](/img/structure/B14944175.png)
![methyl 3-(3-hydroxy-4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B14944183.png)

![3-cyclopropyl-N-[4-(dimethylcarbamoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14944198.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14944204.png)


![2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B14944213.png)


![7-(3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14944227.png)


